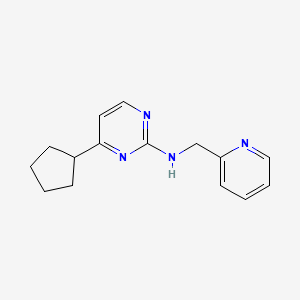![molecular formula C17H25Cl2NO3 B5296819 ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5296819.png)
ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the 1990s and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
Ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily found in the central nervous system and are involved in the regulation of appetite, pain, and mood. By blocking CB1 receptors, ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride reduces the activity of the endocannabinoid system, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride are diverse. In animal studies, it has been shown to reduce food intake and body weight, suggesting its potential use as an anti-obesity agent. It has also been shown to reduce drug-seeking behavior in animals trained to self-administer drugs of abuse, suggesting its potential use as an anti-addictive agent. Additionally, ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride is its specificity for CB1 receptors. This allows researchers to selectively block CB1 receptors without affecting other receptors in the brain. However, one limitation of ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride. One area of interest is its potential use in the treatment of neurological disorders. For example, it has been shown to improve motor function in animal models of Parkinson's disease. Another area of interest is its potential use in the treatment of addiction. ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride has been shown to reduce drug-seeking behavior in animals trained to self-administer drugs of abuse, suggesting its potential use as an anti-addictive agent. Finally, there is interest in developing more potent and selective CB1 antagonists, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride involves several steps. The starting material is 3-chlorophenol, which is reacted with propylene oxide to form 3-chlorophenylpropylene oxide. This intermediate is then reacted with piperidine to form 1-[3-(3-chlorophenoxy)propyl]piperidine. Finally, this compound is esterified with ethyl chloroformate to form ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride. The overall yield of this synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
Ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
ethyl 1-[3-(3-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3.ClH/c1-2-21-17(20)14-7-10-19(11-8-14)9-4-12-22-16-6-3-5-15(18)13-16;/h3,5-6,13-14H,2,4,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYQDNGYNGEUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(3-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5296738.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5296745.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5296747.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)
![3-(2-ethylhexyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296791.png)
![3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5296796.png)
![1-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5296804.png)
![2-[4-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5296807.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5296812.png)

